![molecular formula C22H23N3O5S B6523784 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide CAS No. 380321-96-0](/img/structure/B6523784.png)
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-Dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide (DPSP) is a synthetic compound that has been studied for its potential applications in scientific research. DPSP is a member of the pyrrolidinone family of compounds and is primarily used in laboratory experiments due to its high solubility and stability in aqueous solutions. DPSP has been found to have a variety of biochemical and physiological effects, as well as potential applications in drug development.
Scientific Research Applications
Organic Synthesis
This compound has been used in the synthesis of α-X (X = Br or Cl) enamino ketones/esters and 3-(2,5-dioxopyrrolidin-1-yl)acrylate . A solvent-controllable protocol has been developed to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .
DNA Binding and Cleavage Studies
The compound has been used in the synthesis of Manganese (II) and Cobalt (II) complexes . These complexes have been characterized by elemental analysis, molar conductance measurements, magnetic susceptibility measurements, FT-IR, 1H NMR and 13C NMR spectroscopic studies . The complexes have shown enhanced antimicrobial activities against Bacillus subtilis (gram+ive) and Escherichia coli (gram–ive bacteria) and also significant antioxidant activity . In addition, these complexes have been investigated for their DNA binding properties .
Antimicrobial Activities
The Manganese (II) and Cobalt (II) complexes of the compound have shown enhanced antimicrobial activities against Bacillus subtilis (gram+ive) and Escherichia coli (gram–ive bacteria) .
Antioxidant Activities
The Manganese (II) and Cobalt (II) complexes of the compound have also shown significant antioxidant activity .
properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c26-20-11-12-21(27)25(20)18-6-4-5-16(15-18)22(28)23-17-7-9-19(10-8-17)31(29,30)24-13-2-1-3-14-24/h4-10,15H,1-3,11-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWAJZBOHSPAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(piperidin-1-ylsulfonyl)phenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.